Azafenidin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEMATDHVZOBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034205 | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68049-83-2 | |

| Record name | Azafenidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azafenidin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAFENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Azafenidin: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is effective against a broad spectrum of broadleaf weeds and some grasses, primarily by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway in plants. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

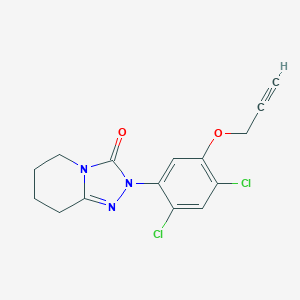

This compound is chemically known as 2-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[1][2] Its structure is characterized by a triazolopyridine heterocyclic system linked to a dichlorophenyl ring bearing a propargyl ether group.

| Identifier | Value |

| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[4][5] |

| CAS Number | 68049-83-2[1][2][3][6] |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂[1][3][6] |

| SMILES | C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl[1][5] |

| InChI | InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2[4] |

| InChIKey | XOEMATDHVZOBSG-UHFFFAOYSA-N[1][4] |

Physicochemical and Toxicological Properties

This compound is a white powdered solid with the following properties:

| Property | Value |

| Molecular Weight | 338.19 g/mol [1][2][6] |

| Melting Point | 168-168.5 °C[2][7] |

| Boiling Point | 468.9±55.0 °C (Predicted)[7] |

| Density | 1.43±0.1 g/cm³ (Predicted)[7] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[7] |

| Vapor Pressure | 1.0 x 10⁻¹¹ torr at 20°C[2] |

| pKa | 2.45±0.20 (Predicted)[7] |

| LogP (Octanol/Water Partition Coefficient) | 229[2] |

| Oral LD50 (Rat) | >5000 mg/kg[2][7] |

| Dermal LD50 (Rabbit) | >2000 mg/kg[2][7] |

| LC50 (Rainbow Trout) | 33 mg/L[2][7] |

| LC50 (Bluegill Sunfish) | 48 mg/L[2][7] |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound's herbicidal activity stems from its potent inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of chlorophylls and hemes.[8] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

The inhibition of PPO by this compound leads to the accumulation of Protogen IX in the chloroplast. This excess Protogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[9] In the presence of light, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[2][7] This singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death.[8]

Signaling Pathway and Downstream Effects

The inhibition of PPO by this compound triggers a cascade of events leading to oxidative stress and cell death. The following diagram illustrates this pathway.

Feedback Regulation

The tetrapyrrole biosynthesis pathway is tightly regulated to prevent the accumulation of phototoxic intermediates. One of the key feedback mechanisms is the inhibition of glutamyl-tRNA reductase, an early enzyme in the pathway, by heme. By blocking PPO, this compound disrupts this delicate balance, leading to the uncontrolled accumulation of protoporphyrinogen IX and subsequent cellular damage.

Experimental Protocols

Commercial Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A key innovation in the commercial route was the development of a novel synthesis for the triazolinone ring system, which is more efficient and environmentally benign than earlier laboratory methods. The process begins with the selective hydrolysis of adiponitrile.

Experimental Workflow for this compound Synthesis

Step-by-step outline of the commercial synthesis:

-

Selective Hydrolysis of Adiponitrile: Adiponitrile is selectively hydrolyzed to 5-cyanovaleramide using a manganese dioxide (MnO₂) catalyst.

-

Hofmann Rearrangement and Pinner-type Cyclization: The resulting 5-cyanovaleramide undergoes a Hofmann rearrangement followed by a Pinner-type cyclization to yield a key amidine carboxylate intermediate. This intermediate contains both carbon atoms required for the triazolinone ring.

-

2 + 3 Cyclocondensation: The amidine carboxylate intermediate is then reacted with an appropriate arylhydrazine in a 2 + 3 cyclocondensation reaction to form the final this compound molecule.

This commercial process is noted for its efficiency, as it preserves all six carbon atoms from the starting adiponitrile.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of this compound on PPO can be determined using a fluorescence-based assay that measures the conversion of the non-fluorescent substrate, protoporphyrinogen IX, to the fluorescent product, protoporphyrin IX.

Materials:

-

Purified PPO enzyme

-

This compound (or other test inhibitors)

-

Protoporphyrinogen IX (substrate)

-

Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% (w/v) Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a dilution series of this compound in the reaction buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the PPO enzyme (e.g., to a final concentration of 4 nM) to each well containing the different concentrations of this compound. The total volume should be kept small (e.g., 14 µL).

-

Incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of protoporphyrinogen IX (e.g., 7 µL of a 10 µM solution) to each well.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths appropriate for protoporphyrin IX).

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is an effective herbicide that targets a crucial enzyme in plant metabolism. Its mode of action, involving the inhibition of protoporphyrinogen oxidase and the subsequent light-dependent generation of reactive oxygen species, leads to rapid and effective weed control. The in-depth understanding of its chemical properties, synthesis, and mechanism of action is vital for its appropriate use in agriculture and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a foundation for further research into the properties and applications of this compound.

References

- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijeab.com [ijeab.com]

- 4. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Azafenidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways and intermediates for Azafenidin, a triazolinone herbicide. The information provided is intended for an audience with a background in synthetic organic chemistry and is based on publicly available scientific literature. This document outlines both the initial laboratory-scale synthesis and the subsequent, more efficient commercial production route, offering a comparative overview of the chemical strategies employed.

Core Synthesis Pathways

The synthesis of this compound has evolved from an initial laboratory method to a more cost-effective and environmentally benign commercial process. Both pathways culminate in the formation of the target molecule, 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (this compound).

Original Laboratory Synthesis

The initial laboratory synthesis of this compound involved a classical Fischer indole synthesis approach to prepare the key arylhydrazine intermediate, followed by coupling and cyclization steps.[1] A significant drawback of this route on a commercial scale was the use of hazardous and expensive reagents such as butyllithium and phosgene.[1]

The key intermediates in this pathway are:

-

Arylhydrazine (6a)

-

Imino ether (8)

-

Amidrazone (9a)

Commercial Synthesis

The commercial synthesis developed by DuPont overcomes the limitations of the laboratory method by employing a novel approach to construct the triazolinone ring system.[1] This process is more economical and utilizes less hazardous materials. A critical breakthrough was the development of a practical method for the selective hydrolysis of adiponitrile, a nylon intermediate, to 5-cyanovaleramide.[1]

Key intermediates in the commercial pathway include:

-

5-Cyanovaleramide

-

Amidine carboxylate intermediate

-

(2,4-Dichloro-5-hydroxy)phenylhydrazine Hydrochloride (6b)

-

Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a)

Quantitative Data Summary

The following table summarizes the yield for a key step in the commercial synthesis of an this compound analog.

| Product | Purity | Yield | Melting Point (°C) |

| 1b (this compound analog) | 98% | 89% | 218-219 |

Table 1: Yield and physical properties of a key intermediate in the this compound synthesis.[1]

Experimental Protocols

Preparation of (2,4-Dichloro-5-hydroxy)phenylhydrazine Hydrochloride (6b)

This intermediate was prepared in a manner similar to other arylhydrazines, with a key distinction in the workup. The decomposition of the intermediate disulfonate salt was achieved by co-feeding the aqueous HCl and disulfonate to an aqueous HCl solution containing seed crystals of the final product. The resulting crude product was significantly contaminated with sulfate salts and was therefore dissolved in methanol and assayed by HPLC before proceeding to the next step.[1]

Synthesis of Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a)

Detailed experimental procedures for the synthesis of this specific intermediate are not fully described in the provided reference.

Synthesis of this compound (1a): Method A

A mixture of 10.0 g (25.3 mmol) of Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a), 50 mL of toluene, and 0.50 g (8.3 mmol) of acetic acid was heated to reflux. The solvent was distilled over a 1-hour period while a slow stream of nitrogen was passed through the distillation apparatus. The solution was then cooled to 70 °C, and 50 mL of hexane was gradually added to precipitate the product.[1]

Synthesis Pathway Diagrams

Caption: Original laboratory synthesis pathway for this compound.

Caption: Commercial synthesis pathway for this compound.

References

Azafenidin CAS number 68049-83-2

Azafenidin (CAS Number: 68049-83-2): A Technical Whitepaper

For Researchers, Scientists, and Professionals in Agricultural Chemistry and Environmental Science

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this substance. This compound is a herbicide and should be handled with appropriate safety precautions by qualified personnel.

Executive Summary

This compound, a triazolopyridine herbicide, is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll and heme in plants.[1][2][3] This mode of action leads to the rapid accumulation of protoporphyrinogen IX, which, upon light exposure, causes oxidative damage and subsequent cell death in susceptible weed species.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, and available experimental data. The information is presented to support research and professional activities in the fields of agricultural chemistry, weed science, and environmental toxicology.

Chemical and Physical Properties

This compound is a rust-colored solid with a distinct odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one | [3][8] |

| CAS Number | 68049-83-2 | [1][3] |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [1][3] |

| Molecular Weight | 338.19 g/mol | [1][3] |

| Melting Point | 168 - 168.5 °C | [1][9] |

| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [1] |

| Density | 1.4 g/cm³ (Bulk) | [10] |

| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25 °C) | [1] |

| Water Solubility | 12 mg/L (at pH 7) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 2.7 | [1] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the synthesis of both chlorophyll and heme.[11][12] PPO is responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2][13]

The inhibition of PPO by this compound leads to a cascade of cytotoxic events:

-

Accumulation of Protoporphyrinogen IX (PPGIX): The blockage of PPO causes its substrate, PPGIX, to accumulate within the chloroplast.[4]

-

Extraplastidic Leakage: The excess PPGIX moves from the chloroplast into the cytoplasm.[4]

-

Conversion to Protoporphyrin IX (PPIX): In the cytoplasm, PPGIX is converted to PPIX.[4]

-

Photosensitization and Oxidative Stress: PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.[5]

-

Cellular Damage: Singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, cell death.[2][5] This manifests as rapid browning (necrosis) of plant tissues.[2]

Figure 1: this compound's mechanism of action via PPO inhibition.

Synthesis and Manufacturing

The commercial synthesis of this compound presented a significant challenge to meet cost requirements for the specialty-herbicide market.[14] An early laboratory synthesis involved a classical Fischer hydrazine synthesis followed by coupling and cyclization with phosgene, but this route used hazardous and expensive reagents like butyllithium and phosgene.[14] A key breakthrough for commercial manufacturing was the development of a novel synthesis for the triazolinone ring system and an environmentally benign process for a key intermediate, 5-cyanovaleramide, derived from the selective hydrolysis of adiponitrile.[14]

Toxicological Profile

The toxicological data for this compound indicates low acute toxicity to mammals. However, there are concerns regarding reproductive toxicity and potential for organ damage through prolonged or repeated exposure.

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat, Mouse | [1][11] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [1][11] |

| Acute Inhalation LC₅₀ | >5.3 mg/L | Rat | [1][11] |

| Aquatic Toxicity (LC₅₀) | 33 mg/L | Rainbow Trout | [1][11] |

| Aquatic Toxicity (LC₅₀) | 48 mg/L | Bluegill Sunfish | [1][11] |

| Avian Toxicity (LD₅₀) | >2500 mg/kg | Bobwhite Quail, Mallard Duck | [1][11] |

GHS Hazard Statements: [3]

-

H360Df: May damage the unborn child. Suspected of damaging fertility.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Environmental Fate

This compound's behavior in the environment is influenced by several factors. It is moderately persistent in soil and its degradation is primarily microbial.[7][15]

| Environmental Compartment | Fate and Behavior | Reference(s) |

| Soil | Moderately persistent. Primary degradation is through microbial pathways. A common degradation reaction is O-dealkylation. | [1][7][15] |

| Water | Stable to hydrolysis. The half-life in water under light is approximately 12 days. | [1] |

| Photodegradation | This compound is susceptible to photolysis in aqueous solutions. In soil and light, it can also be split to form the triazolinone heterocycle. | [1] |

| Bioaccumulation | There is a potential risk of bioaccumulation. | [7] |

Experimental Protocols

Detailed proprietary experimental protocols are not publicly available. However, a general methodology for assessing the pre-emergence herbicidal efficacy of a compound like this compound can be outlined.

Objective: To determine the effective dose range of this compound for pre-emergence control of target weed species and to assess crop tolerance.

Materials:

-

This compound (analytical grade)

-

Solvent for stock solution preparation (e.g., acetone with a surfactant)

-

Weed seeds (e.g., Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis)[6]

-

Crop seeds or seedlings (e.g., Eucalyptus camaldulensis)[6]

-

Pots or field plots with appropriate soil type

-

Spraying equipment calibrated for precise application volumes

-

Growth chamber or greenhouse with controlled light, temperature, and humidity, or a designated field site.

Methodology:

-

Preparation of Test Substance: Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates (e.g., 300, 400, 500, 600, 800 g a.i. ha⁻¹).[6]

-

Experimental Setup:

-

Fill pots or prepare field plots with soil.

-

Sow seeds of target weed species at a uniform depth.

-

For crop tolerance studies, plant crop seeds or transplant seedlings.

-

Include untreated (weedy check) and weed-free (manually weeded) control groups.[6]

-

-

Herbicide Application:

-

Apply the different rates of this compound uniformly over the soil surface before weed emergence (pre-emergence).

-

Ensure consistent application volume across all treatments.

-

-

Incubation and Growth:

-

Maintain the pots or plots under optimal conditions for plant growth.

-

Water the soil as needed to simulate rainfall and activate the herbicide.

-

-

Data Collection and Assessment:

-

At regular intervals (e.g., 30, 60, 90, 180 days after application), assess weed control efficacy.[6] This can be done visually (e.g., % control on a scale of 0-100) or by harvesting and measuring the biomass of surviving weeds.

-

Assess crop phytotoxicity by visually rating injury symptoms (e.g., stunting, chlorosis, necrosis) on a percentage scale.[6]

-

Crop growth parameters such as height, stem diameter, and biomass can also be measured.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for weed control and to assess the significance of any crop injury.

-

Figure 2: Workflow for pre-emergence herbicide efficacy testing.

Efficacy Data

Field studies have demonstrated the effectiveness of this compound as a pre-emergence herbicide for controlling a range of broadleaf weeds and grasses.

| Application Rate (g a.i. ha⁻¹) | Target Weeds Controlled | Crop Tolerance (Eucalyptus camaldulensis) | Duration of Control | Reference(s) |

| 300 - 400 | Good control of most weeds | Minimal phytotoxicity | Shorter residual effect | [6] |

| ≥ 500 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Some phytotoxicity observed at ≥ 600 g a.i. ha⁻¹ | Effective up to 180 days after application | [6] |

| 16.0 oz a.i. acre⁻¹ (~1120 g a.i. ha⁻¹) | Most key citrus weeds including narrowleaf panicum, Spanish needles, goatweed, pigweed, and balsamapple vine | Excellent tolerance in citrus | 4 to 6 months | [15] |

Regulatory Status

This compound is not approved for use as a plant protection agent within the European Union.[1][7] An application for its inclusion in Annex I of Directive 91/414/EEC was withdrawn in 2002.[10] Its registration status varies in other parts of the world.

Conclusion

This compound is a highly effective, low-use-rate herbicide with a well-defined mechanism of action targeting the PPO enzyme. Its chemical properties and toxicological profile necessitate careful handling and consideration of its environmental impact, particularly in aquatic systems. The provided data and protocols offer a foundational resource for researchers and professionals engaged in the study and application of herbicidal compounds. Further research could focus on developing safer analogs, understanding resistance mechanisms, and refining application techniques to minimize environmental exposure.

References

- 1. This compound | 68049-83-2 [chemicalbook.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]

- 7. This compound [sitem.herts.ac.uk]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. Cas 68049-83-2,this compound | lookchem [lookchem.com]

- 10. This compound – Wikipedia [de.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.flvc.org [journals.flvc.org]

Azafenidin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is recognized for its efficacy in controlling a range of broadleaf weeds and grasses in various agricultural settings. The primary mechanism of action for this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of both chlorophyll and heme.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, necrosis, and ultimately, the death of the target weed.[2] This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identity

-

IUPAC Name: 2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyridin-3-one[1]

-

CAS Number: 68049-83-2[1]

-

Chemical Formula: C₁₅H₁₃Cl₂N₃O₂[1]

-

Molecular Weight: 338.19 g/mol [1]

Synonyms: this compound has been marketed and referenced under various names, including:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical State | White powdered solid | [5] |

| Melting Point | 168-168.5 °C | [6] |

| Boiling Point | 468.9 °C at 760 mmHg | [6] |

| Density | 1.43 g/cm³ | [6] |

| Vapor Pressure | 7.50e-12 mmHg | [6] |

| Water Solubility | 16 mg/L | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.9 | [1] |

| Soil Degradation (DT₅₀, aerobic) | 67 days (Typical) | [3] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is classified under EC 1.3.3.4.[1][6] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a crucial precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for cellular respiration).[2]

By blocking the PPO enzyme, this compound causes the accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the chloroplast and, in the presence of light and molecular oxygen, undergoes a non-enzymatic oxidation that generates highly reactive singlet oxygen (¹O₂). These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes. The loss of membrane integrity results in the leakage of cellular contents, tissue necrosis (browning), and ultimately, the death of the plant.[2] Symptoms, such as water-soaked lesions followed by necrosis, can appear within hours of application, particularly in bright sunlight.[2]

Experimental Protocols

General Analytical Method for this compound Residue Analysis

The determination of this compound residues in environmental and agricultural samples typically involves a multi-step process encompassing extraction, cleanup, and chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis.[7][8]

Objective: To extract and quantify this compound from a complex matrix (e.g., soil, plant tissue).

Materials:

-

Homogenized sample (10-15 g)

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)

-

Centrifuge tubes (50 mL and 2 mL)

-

High-speed homogenizer or shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards if required. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄. b. For samples with high pigment content, a sorbent like GCB or C18 may be included. c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

-

Analysis: a. Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter. b. The extract is now ready for injection into the GC-MS or LC-MS/MS system. c. Quantify this compound by comparing the peak area to a calibration curve generated from certified reference standards.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity (IC₅₀) of this compound against PPO. The assay measures the fluorescence of PPIX, the product of the PPO-catalyzed reaction.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PPO activity.

Materials:

-

Isolated PPO enzyme

-

This compound stock solution (in DMSO or appropriate solvent)

-

Protoporphyrinogen IX (PPGIX) substrate

-

Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: a. Prepare a dilution series of this compound in the reaction buffer. b. In a 384-well plate, add a fixed amount of PPO enzyme (e.g., final concentration of 4 nM) to each well. c. Add the this compound dilutions to the respective wells. Include a control with no inhibitor. d. Pre-incubate the plate at 37 °C for 10 minutes.

-

Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding PPGIX substrate to all wells (e.g., final concentration of 10 µM). b. Immediately place the plate in a fluorescence plate reader. c. Monitor the increase in fluorescence over time (Excitation/Emission wavelengths for PPIX are typically ~405 nm / ~630 nm). The signal corresponds to the formation of fluorescent PPIX from the non-fluorescent PPGIX.

-

Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence increase. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a potent herbicide that effectively controls a variety of weeds through the specific inhibition of protoporphyrinogen oxidase. Its well-characterized mechanism of action and physicochemical properties make it a valuable tool in modern agriculture. The experimental protocols outlined in this guide provide a foundation for the analysis of this compound residues and the in vitro assessment of its enzymatic inhibition, serving as a critical resource for researchers in environmental science, agricultural chemistry, and drug development. Further research into its environmental fate and the development of even more sensitive analytical methods will continue to be of high importance.

References

- 1. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. This compound [sitem.herts.ac.uk]

- 4. agilent.com [agilent.com]

- 5. medkoo.com [medkoo.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. ctaa.com.tn [ctaa.com.tn]

- 9. mdpi.com [mdpi.com]

Azafenidin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafenidin is a triazolinone herbicide effective against a range of broadleaf weeds and grasses. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental persistence, mobility, and degradation pathways of this compound in soil and aquatic environments. The document summarizes key quantitative data, details the experimental protocols used for their determination, and visually represents the degradation pathways and experimental workflows using DOT language diagrams.

Environmental Persistence and Dissipation

The persistence of a herbicide in the environment is a critical factor in determining its potential for long-term effects and off-site transport. The persistence of this compound is primarily influenced by soil type, microbial activity, and sunlight.

Soil Persistence

This compound is characterized as being moderately persistent in soil. The rate of degradation is significantly influenced by the presence of aerobic or anaerobic conditions and the microbial population within the soil.

Table 1: Soil Dissipation Half-Life (DT50) of this compound

| Condition | DT50 (Days) | Reference |

| Aerobic | Data not available | |

| Anaerobic | Data not available |

Note: While qualitative descriptors such as "moderately persistent" are available, specific, publicly accessible quantitative DT50 values for soil under varied conditions are limited.

Aquatic Persistence

In aquatic environments, the persistence of this compound is largely dictated by photolysis, especially in the presence of sunlight. It is reported to not persist in water under daylight conditions. Hydrolysis plays a less significant role in its degradation in water at neutral pH.

Table 2: Aquatic Dissipation Half-Life (DT50) of this compound

| Condition | DT50 (Days) | pH | Reference |

| Aqueous Photolysis | 0.5 | Not specified | |

| Hydrolysis | Stable | 7 |

Mobility and Adsorption

The mobility of a herbicide in the soil determines its potential to leach into groundwater or move with surface runoff. This is largely governed by its adsorption to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).

Table 3: Soil Adsorption Coefficient (Koc) of this compound

| Parameter | Value | Reference |

| Koc (mL/g) | Data not available |

Degradation Pathways

The breakdown of this compound in the environment proceeds through several key pathways, primarily involving microbial action and photodegradation. The principal degradation mechanisms identified are O-dealkylation and cleavage of the triazolinone heterocycle.

O-Dealkylation

One of the primary degradation pathways for this compound involves the removal of the propargyl group from the phenyl ring, a process known as O-dealkylation. This is a common metabolic route for many xenobiotics in soil and is often mediated by microbial enzymes.

Cleavage of the Triazolinone Ring

Another significant degradation pathway is the cleavage of the triazolinone heterocyclic ring structure. This breakdown leads to the formation of simpler, more polar metabolites which are generally more susceptible to further degradation.

Below is a conceptual representation of the major degradation pathways of this compound.

Experimental Protocols

The determination of the environmental fate parameters of herbicides like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

Aqueous Photolysis (OECD 316)

This guideline outlines the procedure for determining the rate of photodegradation of a chemical in water when exposed to simulated sunlight.

Azafenidin: A Technical Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azafenidin is a triazolinone herbicide effective in the pre-emergence control of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, its toxicological profile in non-target species, particularly mammals, necessitates a thorough understanding for risk assessment and safety evaluation. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one |

| CAS Number | 68049-83-2 |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |

| Molecular Weight | 338.2 g/mol |

| Appearance | Rust-colored solid with a strong odor |

| Water Solubility | 12 mg/L (at pH 7)[4] |

| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25°C)[4] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 |

Toxicological Data

The toxicological assessment of this compound indicates a low to moderate acute toxicity profile in mammals. However, there are concerns regarding potential reproductive and developmental effects, as well as organ toxicity with repeated exposure.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary endpoint is the median lethal dose (LD50) for oral and dermal routes, and the median lethal concentration (LC50) for the inhalation route.

| Study | Species | Route | Value |

| LD50 | Rat | Oral | >5000 mg/kg bw |

| LD50 | Mouse | Oral | >5000 mg/kg bw |

| LD50 | Bobwhite Quail | Oral | >2500 mg/kg |

| LD50 | Mallard Duck | Oral | >2500 mg/kg |

| LD50 | Rabbit | Dermal | >2000 mg/kg |

| LC50 | Rat | Inhalation | >5.3 mg/L |

| LC50 | Rainbow Trout | Aquatic | 33 mg/L |

| LC50 | Bluegill Sunfish | Aquatic | 48 mg/L |

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies are crucial for identifying hazards associated with long-term exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. This value is fundamental for deriving the Acceptable Daily Intake (ADI).

Note: The following data pertains to tiafenacil and is presented for comparative purposes due to the lack of publicly available, specific data for this compound.

| Study | Species | Duration | NOAEL | Key Findings |

| Dietary Toxicity | Rat | 90-day | 110 ppm (9 mg/kg bw/day for males, 10 mg/kg bw/day for females)[5] | Effects on the hematopoietic system.[5] |

| Chronic Toxicity | Rat | 2-year | 50 ppm (4 mg/kg bw/day for females)[5] | Lower body weight gains and changes in red blood cell parameters.[5] |

| Carcinogenicity | Rat & Mouse | 2-year | No evidence of increased tumor incidence.[5] |

Reproductive and Developmental Toxicity

This compound is classified with a GHS hazard statement of H360Df: "May damage the unborn child; Suspected of damaging fertility".[6][7] This indicates a significant concern for reproductive and developmental toxicity.

For the related compound tiafenacil, the following reproductive toxicity data is available:

| Study | Species | NOAEL (Parental) | NOAEL (Offspring) | Key Findings |

| Two-Generation Reproduction | Rat | 50 ppm (2.60/4.26 mg/kg bw/day in males/females)[5] | 50 ppm (2.97/4.41 mg/kg bw/day in males/females)[5] | Increased total porphyrin content in the liver of both parental animals and offspring; decreased body weight gain in parental females.[5] No effect on reproductive performance.[5] |

Genotoxicity

Information on the genotoxic potential of this compound is limited in publicly accessible literature. Standard genotoxicity assays would typically include an Ames test for bacterial gene mutation, an in vitro chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

Carcinogenicity

Mechanism of Action and Toxicological Pathways

This compound's primary mode of action as a herbicide is the inhibition of protoporphyrinogen oxidase (PPO).[6][7] This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Inhibition of PPO in mammals leads to an accumulation of its substrate, protoporphyrinogen IX. This substrate can then leak from the mitochondria into the cytoplasm, where it can be auto-oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. This mechanism is thought to be a primary driver of the observed toxicity, particularly the effects on the liver and hematopoietic system.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological assessments.

General Workflow for Toxicity Testing

Acute Oral Toxicity (General Protocol based on OECD TG 423)

-

Test System: Typically, young adult rats of a single sex (usually females).

-

Dosing: A single oral dose of the test substance is administered by gavage. Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Repeated Dose 90-Day Oral Toxicity Study (General Protocol based on OECD TG 408)

-

Test System: Typically, rats of both sexes.

-

Dosing: The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive set of tissues is examined microscopically.

-

Endpoints: Identification of target organs, characterization of toxicity, and determination of the NOAEL.

Two-Generation Reproductive Toxicity Study (General Protocol based on OECD TG 416)

-

Test System: Rats of both sexes.

-

Dosing: The test substance is administered to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then selected and dosed through maturity, mating, and production of the F2 generation.

-

Endpoints: Effects on male and female reproductive performance (e.g., estrous cycles, mating behavior, fertility), gestation, parturition, lactation, and offspring viability, growth, and development are assessed.

-

Pathology: A gross necropsy and histopathology of the reproductive organs are performed on the P and F1 adults.

-

Objective: To identify any effects on reproductive function and to determine the NOAEL for parental, reproductive, and offspring toxicity.

Safety and Regulatory Status

This compound is not approved for use as a pesticide in the European Union.[7] In the United States, the EPA has not classified it as a likely human carcinogen due to insufficient data. The GHS classification highlights significant hazards related to reproductive and developmental toxicity, as well as the potential for organ damage through prolonged or repeated exposure.[6][7]

Conclusion

The available data on this compound indicates a herbicide with low to moderate acute toxicity but with significant concerns for chronic, reproductive, and developmental toxicity. The primary mechanism of toxicity is believed to be the inhibition of protoporphyrinogen oxidase, leading to oxidative stress and cellular damage. A comprehensive risk assessment is hampered by the lack of publicly available detailed study reports and established NOAEL and ADI values. For a more complete understanding of its safety profile, further research and access to proprietary toxicological data would be necessary. Researchers and drug development professionals should be aware of the potential for PPO inhibition and its downstream effects when working with compounds structurally related to this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. efsa.europa.eu [efsa.europa.eu]

- 3. efsa.europa.eu [efsa.europa.eu]

- 4. prd-tsn-main-api.s3.amazonaws.com [prd-tsn-main-api.s3.amazonaws.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ft.dk [ft.dk]

- 7. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Azafenidin solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Azafenidin

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds like the herbicide this compound is fundamental. This technical guide provides a comprehensive overview of this compound's solubility in water and various organic solvents, details the experimental protocols for these measurements, and visualizes key related processes.

Physicochemical Properties of this compound

This compound is a triazolinone herbicide. Its efficacy and formulation depend critically on its solubility characteristics.

| Property | Value |

| Chemical Name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one |

| CAS Number | 68049-83-2 |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |

| Molecular Weight | 338.19 g/mol |

| Physical State | White to brown powder |

| Melting Point | 168°C |

Aqueous and Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | pH | Solubility | Source |

| Water | 20 | 7 | 16 mg/L | University of Hertfordshire AERU Database[1] |

| Water | Not Specified | 7 | 12 mg/L | ChemicalBook[2] |

| Acetonitrile | Not Specified | N/A | At least 100 µg/mL (not saturation) | Commercial Product Information[3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | N/A | Soluble | MedKoo Biosciences[5] |

| Methanol | Not Specified | N/A | Slightly Soluble | ChemicalBook[2] |

| Ethanol | Not Specified | N/A | Data Not Available | |

| Acetone | Not Specified | N/A | Data Not Available | |

| Dichloromethane | Not Specified | N/A | Data Not Available | |

| Ethyl Acetate | Not Specified | N/A | Data Not Available | |

| Toluene | Not Specified | N/A | Data Not Available |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The "shake-flask" method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound. This method ensures that the solvent is fully saturated with the solute, and any excess solid is in equilibrium with the dissolved solute.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, methanol, acetone)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a glass flask. The "excess" is crucial to ensure that a saturated solution is achieved, with undissolved solid remaining.

-

Equilibration: The flasks are sealed and placed in an orbital shaker or on a stir plate in a temperature-controlled environment. The mixture is agitated for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. To completely separate the solid from the liquid phase, the samples are centrifuged at a high speed.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the collected supernatant is filtered through a syringe filter.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, most commonly HPLC.

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to generate a calibration curve.

-

Analysis: The filtered sample is appropriately diluted and injected into the HPLC system. The peak area from the chromatogram is used to determine the concentration based on the calibration curve. Alternatively, UV-Vis spectrophotometry can be used if this compound has a distinct absorbance peak and there are no interfering substances.

-

-

Data Reporting: The solubility is reported in units such as mg/L, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility measurement.

This compound's Mechanism of Action: PPO Inhibition Pathway

This compound functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Caption: A diagram illustrating the inhibition of PPO by this compound.

References

Unraveling the Metabolic Fate of Azafenidin in Target Plants: A Technical Overview

Azafenidin, a triazolinone herbicide, effectively controls a range of broadleaf weeds and grasses in various crops, including citrus and pineapple. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll biosynthesis pathway. Understanding the metabolic pathway of this compound in target plant species is crucial for assessing its selectivity, persistence, and overall environmental fate. While detailed public studies on the complete metabolic cascade in plants are limited, this guide synthesizes the established principles of herbicide metabolism and available information to present a putative pathway and the methodologies used to study it.

The primary metabolic transformation of this compound anticipated in target plant species is O-dealkylation . This reaction involves the cleavage of the propargyl ether linkage. Further metabolic steps likely include hydroxylation of the triazolinone ring, followed by conjugation with endogenous plant molecules, such as sugars, to form more water-soluble and less toxic compounds that can be sequestered in the vacuole. These steps are common detoxification pathways for xenobiotics in plants, primarily mediated by enzyme families such as cytochrome P450 monooxygenases and glucosyltransferases.

Postulated Metabolic Pathway of this compound

The metabolic degradation of this compound in plants is thought to proceed through a multi-phase detoxification process, which is typical for many herbicides.

-

Phase I: Transformation. The initial phase involves the modification of the parent this compound molecule to introduce or expose functional groups. The most cited initial step is O-dealkylation, removing the prop-2-yn-1-yloxy group. This may be followed by hydroxylation reactions on the aromatic or heterocyclic rings.

-

Phase II: Conjugation. The modified metabolites are then conjugated with endogenous molecules like glucose or glutathione. This increases their water solubility and reduces their phytotoxicity.

-

Phase III: Compartmentation. Finally, the conjugated metabolites are transported and sequestered into the plant vacuole or incorporated into cell wall components, effectively removing them from active metabolic sites.

Based on these principles, a likely, though not definitively proven, metabolic pathway is visualized below.

Quantitative Data on this compound Metabolism

Detailed quantitative data on the distribution of this compound and its metabolites in various plant tissues from publicly available literature is scarce. Such data is typically generated during the regulatory approval process for a pesticide and is often proprietary. The table below is a template representing how such data would be presented, illustrating a hypothetical distribution of radiolabeled this compound in a target plant over time.

| Time After Treatment | Parent this compound (% of Total Radioactivity) | O-dealkylated Metabolite (% of Total Radioactivity) | Hydroxylated Metabolites (% of Total Radioactivity) | Conjugated Metabolites (% of Total Radioactivity) | Bound Residues (% of Total Radioactivity) |

| 1 Day | 85 | 10 | 2 | <1 | 2 |

| 7 Days | 40 | 35 | 10 | 5 | 10 |

| 14 Days | 15 | 25 | 15 | 20 | 25 |

| 30 Days | 5 | 10 | 10 | 35 | 40 |

| Note: This table contains hypothetical data for illustrative purposes. |

Experimental Protocols for Studying Herbicide Metabolism

The study of herbicide metabolism in plants is a meticulous process that involves the use of radiolabeled compounds to trace the fate of the parent molecule and its breakdown products. A general workflow for such an experiment is outlined below.

Detailed Methodologies:

-

Plant Cultivation and Treatment:

-

Target plants (e.g., young citrus or pineapple plants) are grown under controlled greenhouse conditions.

-

A stock solution of radiolabeled this compound (e.g., labeled with Carbon-14 in a stable part of the molecule) of known specific activity is prepared.

-

The radiolabeled herbicide is applied to the plants, either to the foliage or the soil, mimicking agricultural practices.

-

-

Sample Collection and Extraction:

-

At various time points post-application, plants are harvested and sectioned into different tissues (e.g., leaves, stems, roots, fruit).

-

The tissues are homogenized and extracted sequentially with solvents of increasing polarity (e.g., acetonitrile/water, methanol/water) to isolate the parent compound and its metabolites.

-

A portion of the extracted tissue may be subjected to combustion analysis to determine the amount of non-extractable (bound) radioactive residue.

-

-

Analysis and Characterization of Metabolites:

-

The total radioactivity in each extract is quantified using Liquid Scintillation Counting (LSC).

-

The extracts are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent this compound from its metabolites.

-

The identity of the separated radioactive components is determined using co-chromatography with known analytical standards.

-

For unknown metabolites, structural elucidation is performed using tandem Mass Spectrometry (LC-MS/MS) and, if sufficient quantities can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This technical guide provides a framework for understanding the likely metabolic fate of this compound in target plants. Definitive and quantitative pathway elucidation requires access to specific regulatory studies, which are not widely available in the public domain. The methodologies described represent the standard approach in the field for generating such crucial data for new agricultural products.

Discovery and development of Azafenidin herbicide

An in-depth technical guide on the discovery and development of the herbicide Azafenidin, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical class, developed by DuPont for the control of broadleaf weeds and grasses. First synthesized in the late 1970s, its development marked a significant advancement in weed management for specialty crops.[1] The mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[2][3] This inhibition leads to the rapid disruption of cell membranes and subsequent plant death.[3] The commercial viability of this compound was made possible through the development of an innovative and cost-effective synthesis process, overcoming the challenges posed by the initial laboratory route which involved hazardous reagents.[1] This guide provides a comprehensive overview of the discovery, development, mode of action, synthesis, and herbicidal efficacy of this compound, supported by detailed experimental protocols and data visualizations.

Discovery and Development

The herbicide this compound, also known by its development code DPX-R6447, was first synthesized in the late 1970s by scientists at DuPont.[1][2] It was developed as a selective herbicide for pre-emergence and post-emergence application to control a range of broadleaved weeds and grasses in various specialty crops like citrus, grapes, pineapple, and eucalyptus.[2][4][5]

While showing a favorable toxicological and ecological profile, including low mobility in soil and relatively rapid degradation, the initial laboratory synthesis pathway was not commercially viable.[1] It utilized expensive and hazardous reagents such as butyllithium and phosgene.[1] A significant breakthrough in its development was the creation of a novel and cost-effective commercial synthesis route.[1]

In 1997, DuPont applied for the inclusion of this compound in Annex I of the European Union's Directive 91/414/EWG, which governs the authorization of plant protection products. However, the application was rejected on December 4, 2002.[6] Consequently, this compound is not an approved herbicide for use within the European Union.[2][7]

Physicochemical Properties

This compound is a white to rust-colored solid with a distinct odor.[6][8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one | [4][9] |

| CAS Registry Number | 68049-83-2 | [7][9] |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [2][7][9] |

| Molar Mass | 338.19 g/mol | [6] |

| Melting Point | 168 - 168.5 °C | [6][8] |

| Water Solubility | 12 - 16 mg/L (at pH 7) | [6][8] |

| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25 °C) | [8] |

| Log P (Octanol-Water) | 2.7 | [8] |

| Stability | Stable to hydrolysis. Photolytic half-life in water is approximately 12 days. | [8] |

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[4][6] This enzyme is critical in the tetrapyrrole biosynthetic pathway, which produces both chlorophylls (essential for photosynthesis) and hemes (vital for electron transport chains).[3]

PPO, located in the chloroplast, catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3] By inhibiting PPO, this compound causes an accumulation of its substrate, PPGIX, within the plant cells. This excess PPGIX leaks from its normal pathway and, in the presence of light and oxygen, generates highly reactive singlet oxygen.[3] These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes. The loss of membrane integrity results in rapid cell leakage, desiccation, and ultimately, tissue necrosis.[3]

This mode of action is characterized by rapid contact activity, with symptoms such as water-soaking and wilting appearing within hours of application, followed by necrosis within one to two days, particularly under sunny conditions.[3]

Synthesis of this compound

The development of a commercially viable synthesis was crucial for this compound. The initial laboratory method was impractical for large-scale production, whereas the subsequent commercial process developed by DuPont was more efficient and environmentally benign.[1]

Original Laboratory Synthesis

The original synthesis involved multiple steps using hazardous reagents. The key steps included a classical Fischer hydrazine synthesis to prepare the arylhydrazine intermediate, which was then coupled with an imino ether. The resulting amidrazone was cyclized using phosgene after treatment with butyllithium.[1]

Commercial Synthesis

The commercial process developed by DuPont centered on two key innovations: a new method for synthesizing the triazolinone ring and a practical process for creating 5-cyanovaleramide from adiponitrile, an intermediate in nylon production. This route avoided the expensive and hazardous reagents of the laboratory method.[1]

Herbicidal Activity and Efficacy

This compound is effective against a wide spectrum of weeds, including common groundsel, fleabane, spurge, knotweed, lambsquarter, Bermuda grass, annual ryegrass, and Johnson grass.[4] Its efficacy has been demonstrated in various cropping systems. A field study conducted in Brazil evaluated the performance of this compound in Eucalyptus camaldulensis plantations.

Table 2: Herbicidal Efficacy of this compound in Eucalyptus camaldulensis [5]

| Application Rate (g a.i. ha⁻¹) | Weed Species Controlled | Residual Effect Duration | Crop Phytotoxicity |

| 300 - 400 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Shorter | Minor, transient symptoms |

| ≥ 500 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Up to 180 days | Moderate, with more intense injury at higher rates |

| ≥ 600 | Effective control | Long | More intense crop injury observed |

The study concluded that application rates of 500 g a.i. ha⁻¹ or higher provided effective and long-lasting weed control, though phytotoxicity to the eucalyptus crop increased at rates of 600 g a.i. ha⁻¹ and above.[5]

Experimental Protocols

Synthesis of 5-Cyanovaleramide (Commercial Process Intermediate)

This protocol describes a key step in the commercial synthesis of this compound, converting adiponitrile to 5-cyanovaleramide.[1]

Materials:

-

Adiponitrile (108 g, 1.00 mol)

-

Water

-

Celite (3 g)

-

Activated manganese dioxide (20 g)

Procedure:

-

Combine adiponitrile, 1 mL of water, Celite, and activated manganese dioxide in a suitable reaction vessel equipped with efficient stirring and a condenser.

-

Heat the mixture with stirring to an internal temperature of 125-130 °C.

-

Add 6 mL of water dropwise, maintaining the internal temperature between 120-130 °C. The addition should take approximately 1 hour.

-

After the addition is complete, maintain the reaction mixture at 130-135 °C with vigorous stirring for an additional 3 to 4 hours.

-

Ensure the condenser remains warm throughout the process to prevent plugging by ammonium carbonate, a byproduct.

-

The product, 5-cyanovaleramide, is then isolated from the reaction mixture (purification details not provided in the source).

Field Trial for Efficacy and Selectivity in Eucalyptus camaldulensis

This protocol outlines the methodology for a field experiment to assess this compound's performance.[5]

Objective:

-

To evaluate the efficacy of this compound on common weeds in a eucalyptus plantation.

-

To assess the selectivity and phytotoxicity of this compound on Eucalyptus camaldulensis.

Experimental Design:

-

Location: Presidente Castelo Branco, PR, Brazil.

-

Treatments:

-

This compound applied pre-emergence at rates of 300, 400, 500, 600, and 800 g a.i. ha⁻¹.

-

Oxyfluorfen (standard herbicide) at 720 g a.i. ha⁻¹.

-

Weed-free control plot.

-

Weeded check plot.

-

-

Application: Herbicides were applied under pre-emergence conditions.

Data Collection:

-

Weed Control Efficacy: Periodically assess the percentage of weed control for each species present in the plots, compared to the weeded check plot. Assessments should continue for up to 180 days after application to determine residual effects.

-

Crop Phytotoxicity: Visually assess the eucalyptus trees for symptoms of injury (e.g., chlorosis, necrosis, stunting) at regular intervals after application. Use a rating scale to quantify the level of injury.

Conclusion

This compound represents a notable development in the field of synthetic herbicides, characterized by its potent inhibition of the PPO enzyme. Its history illustrates the critical interplay between chemical discovery, biological efficacy, and process chemistry in bringing an active ingredient to market. While its use is restricted in some regions, the technical understanding of its mode of action, synthesis, and application provides valuable insights for researchers in the ongoing development of new weed management solutions. The data and protocols presented herein offer a foundational resource for professionals engaged in herbicide research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]

- 6. This compound – Wikipedia [de.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. This compound | 68049-83-2 [chemicalbook.com]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Methodological & Application

Application Notes and Protocols for Azafenidin Residue Analysis in Soil

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method for the quantitative determination of azafenidin residues in soil samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for detecting and quantifying this compound at trace levels.

Principle

The methodology involves an initial extraction of this compound from soil samples using an acidified acetonitrile solution, followed by a partitioning step induced by the addition of salts. A subsequent cleanup of the extract is performed using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of the target analyte.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

-

Reagents: Formic acid (FA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

Standards: this compound analytical standard (≥98% purity).

-

SPE Sorbents: Primary secondary amine (PSA) sorbent.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution in a suitable solvent mixture (e.g., acetonitrile/water, 50/50, v/v) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Extraction and Cleanup)

-

Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Instrumental Analysis (LC-MS/MS)

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

Start with 10% B, hold for 1 min.

-

Linearly increase to 95% B over 8 min.

-

Hold at 95% B for 2 min.

-

Return to 10% B in 0.1 min and re-equilibrate for 3 min.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Parameters for this compound:

-

| Parameter | Value |

| Precursor Ion (m/z) | 338.1 |

| Product Ion 1 (Quantifier, m/z) | 264.1 |

| Collision Energy 1 (eV) | 29 |

| Product Ion 2 (Qualifier, m/z) | 299.1 |

| Collision Energy 2 (eV) | 20 |

Data Presentation

The following table summarizes the target validation parameters for the analytical method of this compound in soil. These values are based on performance characteristics typically achieved for multi-residue pesticide analysis using QuEChERS and LC-MS/MS.[1][2][3]

| Parameter | Target Value |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantitation (LOQ) | 1.5 µg/kg |

| Linearity (R²) | ≥ 0.99 |

| Recovery Rate | 70 - 120% |

| Precision (RSD) | ≤ 20% |

Visualizations

Caption: Experimental workflow for this compound residue analysis in soil.

Caption: Logical workflow of the QuEChERS methodology for soil samples.

References

Application Note: Determination of Azafenidin in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract